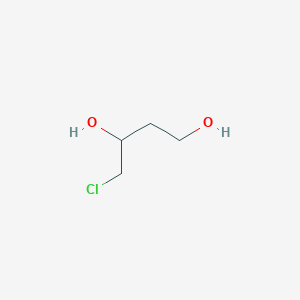
4-Chlorobutane-1,3-diol
Übersicht
Beschreibung
4-Chlorobutane-1,3-diol is an organic compound with the molecular formula C4H9ClO2. It is a chlorinated derivative of 1,3-butanediol and is known for its applications in various chemical processes and industries. The compound is characterized by the presence of a chlorine atom attached to the butanediol backbone, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Chlorobutane-1,3-diol can be synthesized through several methods. One common approach involves the chlorination of 1,3-butanediol using thionyl chloride or phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chlorobutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to other alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobutanoic acid, while reduction could produce 4-chloro-1-butanol .
Wissenschaftliche Forschungsanwendungen
4-Chlorobutane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of biochemical pathways and enzyme reactions.
Medicine: Research explores its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It serves as a building block for the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Chlorobutane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biochemical processes and cellular functions .
Vergleich Mit ähnlichen Verbindungen
1,3-Butanediol: A non-chlorinated analog with similar structural features but different reactivity.
4-Chloro-2-butanol: Another chlorinated derivative with distinct chemical properties.
1,4-Butanediol: A related compound used in the production of plastics and solvents
Uniqueness: 4-Chlorobutane-1,3-diol is unique due to the presence of the chlorine atom, which imparts specific reactivity and makes it suitable for specialized applications in synthesis and research .
Eigenschaften
CAS-Nummer |
145873-44-5 |
|---|---|
Molekularformel |
C4H9ClO2 |
Molekulargewicht |
124.56 g/mol |
IUPAC-Name |
4-chlorobutane-1,3-diol |
InChI |
InChI=1S/C4H9ClO2/c5-3-4(7)1-2-6/h4,6-7H,1-3H2 |
InChI-Schlüssel |
IQDXPPKWNPMHJI-UHFFFAOYSA-N |
SMILES |
C(CO)C(CCl)O |
Kanonische SMILES |
C(CO)C(CCl)O |
Synonyme |
4-Chloro-1,3-butanediol |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














